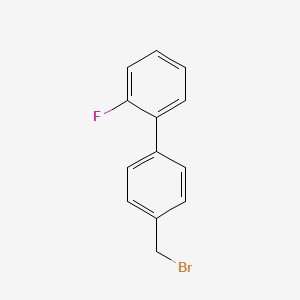

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl

Descripción general

Descripción

4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromomethyl group at the 4’ position and a fluorine atom at the 2 position on the biphenyl structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl typically involves a multi-step process. One common method starts with the bromination of 2-fluoro-1,1’-biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 4’ position . The resulting intermediate is then subjected to a methylation reaction using a suitable methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the bromomethyl group .

Industrial Production Methods: In an industrial setting, the production of 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and methylation steps but is optimized for large-scale production with considerations for cost, safety, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and bases (e.g., K2CO3).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products:

Substitution: Substituted biphenyl derivatives.

Oxidation: Aldehydes, carboxylic acids.

Reduction: Methylated biphenyl derivatives.

Aplicaciones Científicas De Investigación

4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .

Comparación Con Compuestos Similares

4’-(Bromomethyl)-1,1’-biphenyl: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

2-Fluoro-1,1’-biphenyl: Lacks the bromomethyl group, affecting its potential for further functionalization.

4’-(Chloromethyl)-2-fluoro-1,1’-biphenyl: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness: 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl is unique due to the combination of the bromomethyl and fluorine substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications.

Actividad Biológica

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C13H10BrF

Molecular Weight : 281.12 g/mol

IUPAC Name : this compound

The compound features a biphenyl structure with a bromomethyl group and a fluorine atom, which can significantly influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, brominated biphenyl derivatives have been shown to inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | MRSA, E. coli |

| Related Brominated Compounds | Antifungal | Candida spp. |

The antimicrobial action of brominated biphenyls is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. This mechanism is critical in developing new antibiotics that can combat resistant strains .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing this compound through a multi-step process that yielded a high purity compound suitable for biological testing. The synthesized compound was evaluated for its antibacterial activity against several pathogens. Results indicated significant inhibition zones in agar diffusion assays, suggesting potent antibacterial properties .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another investigation, researchers conducted a SAR analysis on various brominated biphenyl derivatives. The study highlighted that the presence of the bromomethyl group enhanced the lipophilicity of the compounds, which correlated with increased membrane permeability and improved biological activity against Gram-positive bacteria .

Research Findings

The following table summarizes key findings from recent research on this compound:

Propiedades

IUPAC Name |

1-(bromomethyl)-4-(2-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUALJYDYRRWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.